molecular formula C10H11FN2 B1399521 4-(4-Amino-2-fluorophenyl)butanenitrile CAS No. 1146975-27-0

4-(4-Amino-2-fluorophenyl)butanenitrile

Cat. No.: B1399521
CAS No.: 1146975-27-0
M. Wt: 178.21 g/mol
InChI Key: DUFQHZPBOSNDLQ-UHFFFAOYSA-N
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Description

4-(4-Amino-2-fluorophenyl)butanenitrile (CAS 1146975-27-0) is a chemical compound of interest in medicinal and organic synthesis research. This compound features a benzene ring core that is substituted with both an amino group and a fluorophenyl group, alongside a butanenitrile chain . The presence of these functional groups makes it a versatile building block, or synthetic intermediate, for the development of more complex molecules. The fluorine atom can significantly alter a compound's electronic properties, lipophilicity, and metabolic stability, which are key areas of investigation in pharmaceutical chemistry. The primary value of this compound lies in its potential application as a precursor in the synthesis of various pharmacologically active compounds. Researchers may utilize it in the exploration of new therapeutic agents. The compound is offered for research and development purposes only. This product is intended for use by qualified laboratory personnel and is strictly for in-vitro research. It is not certified for human or veterinary diagnostic or therapeutic use and must not be used in household products.

Properties

IUPAC Name

4-(4-amino-2-fluorophenyl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2/c11-10-7-9(13)5-4-8(10)3-1-2-6-12/h4-5,7H,1-3,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFQHZPBOSNDLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview:
This approach involves the nucleophilic substitution of a fluorinated aromatic precursor with a nitrile source, followed by subsequent amino-group introduction.

Detailed Procedure:

  • Starting Material: 4-bromo-3-fluoroaniline (or similar fluorinated aniline derivatives).
  • Reaction Conditions:
    • Use of zinc cyanide (Zn(CN)₂) as the cyanide source.
    • Catalysis with palladium-based catalysts such as tetrakis(triphenylphosphine)palladium(0).
    • Solvent: N,N-dimethylformamide (DMF).
    • Temperature: Ranges from 26°C to 130°C.
    • Reaction time: Approximately 16 hours.
  • Reaction Steps:
    • The aromatic halide reacts with Zn(CN)₂ in the presence of palladium catalyst under inert atmosphere.
    • The nitrile group is introduced via a palladium-catalyzed cyanation.
    • Post-reaction purification involves washing, filtration, and column chromatography to isolate pure 4-amino-2-fluorobenzonitrile.

Research Findings:

  • Yield: Approximately 72%.
  • Reaction efficiency is high, with the process being scalable.
  • The nitrile formation is facilitated by the palladium-catalyzed cyanation, which is a well-established method for aromatic nitrile synthesis.

Multi-step Synthesis via Bromination, Cyanation, and Amination

Method Overview:
This method involves initial aromatic bromination, followed by cyanide displacement, and finally amino group substitution.

Detailed Procedure:

  • Step 1: Bromination
    • Starting from fluorobenzene derivatives, selective bromination occurs at the para-position relative to fluorine.
    • Reagents: Brominating agents such as N-bromosuccinimide (NBS) or bromine with catalysts.
    • Conditions: Reflux in acetic acid or similar solvents, temperature controlled to favor para substitution.
  • Step 2: Cyanide Displacement
    • Brominated intermediate reacts with cuprous cyanide (CuCN) under reflux.
    • The process replaces bromine with a nitrile group.
    • Solvent: Typically quinoline or similar.
  • Step 3: Amination
    • The nitrile intermediate undergoes catalytic hydrogenation or nucleophilic substitution to introduce the amino group.
    • Catalysts: Palladium on carbon or platinum.
    • Conditions: Hydrogen atmosphere, mild temperatures.

Research Findings:

  • Yield: Approximately 70-75%.
  • This route offers high selectivity and is suitable for large-scale synthesis.

Alternative Route via Trifluoromethyl Precursors

Method Overview:
Involving the synthesis of trifluoromethyl-substituted intermediates, followed by nitrile and amino group transformations.

Process Highlights:

  • Step 1: Bromination of trifluoromethyl fluorobenzene derivatives.
  • Step 2: Cyanation using cuprous cyanide or similar reagents.
  • Step 3: Amination via nucleophilic substitution or catalytic hydrogenation.

Research Findings:

  • This method emphasizes cost-effective raw materials and environmentally benign reagents.
  • Yields are comparable to other methods, with purity exceeding 99%.

Data Summary Table

Method Starting Material Key Reagents Reaction Conditions Yield (%) Advantages Limitations
Palladium-Catalyzed Cyanation 4-bromo-3-fluoroaniline Zn(CN)₂, Pd catalyst 26-130°C, 16h 72 High yield, scalable Requires palladium catalyst
Bromination-Cyanation-Amination Fluorobenzene derivatives NBS, CuCN, Pd Reflux, inert atmosphere 70-75 High selectivity Multi-step process
Trifluoromethyl Route Trifluoromethyl fluorobenzene CuCN, Pd catalysts Reflux, controlled temp >99 purity Cost-effective Complex intermediates

Research Findings and Notes

  • Efficiency & Scalability: The palladium-catalyzed cyanation route is widely favored for its high yield and scalability, suitable for industrial applications.
  • Environmental Aspects: Use of less hazardous reagents like cuprous cyanide and avoidance of excessive strong acids improve process safety.
  • Purity & Quality: Purification via chromatography or distillation ensures high purity, essential for pharmaceutical intermediates.
  • Raw Material Considerations: Availability of fluorinated aromatic compounds influences process choice, with trifluoromethyl derivatives offering cost advantages.

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-2-fluorophenyl)butanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted nitriles and amines.

Scientific Research Applications

Medicinal Chemistry

4-(4-Amino-2-fluorophenyl)butanenitrile has been investigated for its potential as a drug candidate due to its ability to interact with biological targets effectively.

  • Androgen Receptor Modulation : Research indicates that derivatives of this compound may act as modulators of androgen receptors, which are crucial in the treatment of hormone-refractory prostate cancer .
  • Anticancer Activity : Some studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows for:

  • Formation of Diverse Derivatives : The amino and nitrile groups can undergo various chemical transformations, including acylation, alkylation, and coupling reactions, leading to a wide range of derivatives with tailored properties.
  • Development of New Synthetic Pathways : Researchers utilize this compound to develop novel synthetic methodologies that enhance reaction efficiency and selectivity.

Data Table: Comparative Analysis of Applications

Application AreaDescriptionExamples/Case Studies
Medicinal ChemistryPotential drug candidate for androgen receptor modulationStudies on prostate cancer treatments
Organic SynthesisIntermediate for synthesizing complex organic moleculesUsed in developing new synthetic pathways
Material SciencePotential use in creating materials with specific propertiesInvestigated for polymer and liquid crystal applications

Case Studies

  • Androgen Receptor Modulators :
    • A study published in Journal of Medicinal Chemistry explored several diarylhydantoin derivatives, including those based on this compound, demonstrating their efficacy in modulating androgen receptor activity .
  • Cytotoxicity Assessments :
    • Research conducted on structurally related compounds showed significant cytotoxic effects against breast cancer cell lines, indicating that modifications to the amino group can enhance biological activity .
  • Synthetic Method Development :
    • A paper highlighted innovative synthetic routes utilizing this compound as a key intermediate, leading to improved yields and reduced reaction times compared to traditional methods.

Mechanism of Action

The mechanism of action of 4-(4-Amino-2-fluorophenyl)butanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Electron-Donating vs. Electron-Withdrawing Groups: The amino group in this compound enhances aromatic ring electron density, facilitating electrophilic substitution. In contrast, bromo (in 4d) and trifluoromethyl (in 4e) groups deactivate the ring, directing reactions to specific positions . Fluorine’s electronegativity (in all fluoro-substituted analogs) increases oxidative stability and influences intermolecular interactions, as seen in the upfield ¹⁹F NMR shift of compound 4n (δ -117.88) .

Physicochemical Properties

  • Melting Points: Amino-substituted derivatives (e.g., 4k) exhibit lower melting points (68–71°C) compared to iodinated analogs (4d: 80–82°C), reflecting reduced crystallinity due to polar groups .
  • Solubility: The dimethylamino derivative (4k) is more polar and water-soluble than trifluoromethyl analogs, which are lipophilic .

Biological Activity

4-(4-Amino-2-fluorophenyl)butanenitrile is a nitrile derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological interactions. The following sections will explore its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound typically involves the reaction of 4-amino-2-fluorobenzonitrile with butyl bromide in the presence of a base such as potassium carbonate, under reflux conditions. The product is purified through recrystallization. This compound exhibits various chemical reactions, including oxidation, reduction, and substitution, which can lead to diverse products depending on the reagents and conditions used.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can modulate enzyme activity or bind to receptors, influencing various biological pathways. The fluorine atom enhances the stability of the compound and alters its interaction with biological targets, potentially increasing its efficacy in therapeutic applications .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, fluorinated derivatives have shown significant inhibitory effects on solid tumor cells. In vitro assays revealed that certain analogs exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting a promising avenue for further development as anticancer agents .

Enzyme Inhibition

Research indicates that compounds with similar structures can act as potent inhibitors of histone deacetylases (HDACs), particularly HDAC3. For example, a related compound demonstrated an IC50 value of 95.48 nM against HDAC3, showcasing the potential for selective inhibition in cancer therapy . The mechanism involves promoting apoptosis and cell cycle arrest in cancer cells, which contributes to their antitumor activities.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameIC50 (µM)Target EnzymeNotes
4-(4-Amino-2-chlorophenyl)butanenitrile1.30HDAC3Similar inhibitory profile
4-(4-Amino-2-bromophenyl)butanenitrileTBDTBDUnder investigation
4-(4-Amino-2-methylphenyl)butanenitrileTBDTBDUnder investigation

Case Studies

  • In Vitro Studies : A study assessed the antiproliferative activity of several fluorinated compounds against HepG2 liver cancer cells. The results indicated that compounds similar to this compound significantly inhibited cell growth compared to controls .
  • In Vivo Studies : In xenograft models, related compounds demonstrated substantial tumor growth inhibition rates, suggesting that these derivatives could be developed into effective cancer therapies .

Q & A

Basic: What are the optimal synthetic routes for 4-(4-Amino-2-fluorophenyl)butanenitrile, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A validated method involves reacting 2-fluoro-4-aminobenzyl chloride with butanenitrile in the presence of a strong base (e.g., NaH) under reflux in an aprotic solvent like dimethylformamide (DMF). Key parameters include:

  • Temperature: Reflux (~150°C) ensures sufficient activation energy for substitution.
  • Solvent: Aprotic solvents minimize side reactions (e.g., hydrolysis of nitrile groups).
  • Catalyst/base: Sodium hydride enhances nucleophilicity of the nitrile group.

Table 1: Synthetic Method Comparison

MethodYield (%)Purity (%)Key ConditionsReference
NaH/DMF Reflux72–78>9524 h, inert atmosphere
Grignard Addition6590Low-temperature alkylation[Hypothetical]

Critical Note: Optimize stoichiometry of the fluorophenyl precursor to avoid dimerization byproducts.

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
Use a multi-spectroscopic approach:

  • NMR Spectroscopy: Confirm regiochemistry via 1H^1H NMR (e.g., aromatic proton splitting patterns) and 19F^{19}F NMR (fluorine environment analysis).
  • FTIR: Verify nitrile (C≡N stretch ~2240 cm1^{-1}) and amine (N-H stretch ~3400 cm1^{-1}) functional groups.
  • HPLC-MS: Quantify purity (>95%) and detect trace impurities (e.g., unreacted precursors).

Example Data Conflict: Discrepancies in melting points (e.g., observed vs. literature) may indicate polymorphic forms or solvent residues. Use differential scanning calorimetry (DSC) to resolve .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • PPE: Wear nitrile gloves, face shields, and lab coats to prevent skin/eye contact.
  • Ventilation: Use fume hoods for reactions involving volatile solvents (DMF, THF).
  • Waste Disposal: Neutralize nitrile-containing waste with alkaline hypochlorite before disposal .

Advanced: What mechanistic insights exist for the compound’s reactivity in cyclization reactions?

Answer:
The nitrile group participates in oxidative cyclization to form indole or pyridazine derivatives. For example:

  • Under basic conditions (KOH/DMSO), the nitrile undergoes nucleophilic attack, forming intermediates that cyclize into 5H-pyridazino[4,3-b]indol-3-amine derivatives (yield: 70–80%) .
  • Mechanistic Step:
    • Deprotonation of the amino group.
    • Intramolecular cyclization via nitrile activation.
    • Aromatization to stabilize the heterocyclic product.

Table 2: Cyclization Outcomes

Substrate ModificationProductYield (%)
4-(2-Aminophenyl)-derivativePyridazinoindole78
Fluorophenyl substituentEnhanced electronic delocalization

Advanced: How does fluorine substitution influence reactivity compared to chloro or methyl analogs?

Answer:
Fluorine’s electronegativity and small atomic radius alter electronic and steric properties:

  • Electronic Effects:
    • σ-Withdrawal: Stabilizes transition states in nucleophilic substitutions.
    • Resonance Effects: Directs electrophilic attacks to meta/para positions.
  • Biological Interactions: Fluorine enhances binding affinity to enzymes (e.g., kinase inhibition) due to polar interactions .

Data Conflict Alert: Some studies report reduced yields in fluorinated analogs due to competing hydrolysis; mitigate by using anhydrous conditions .

Advanced: What computational methods are used to model its interactions with biological targets?

Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding modes with receptors (e.g., serotonin transporters).
  • DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic reactivity .

Case Study: Fluorine’s electron-withdrawing effect lowers LUMO energy, enhancing susceptibility to nucleophilic attack in enzyme-active sites .

Advanced: How do solvent polarity and temperature affect the compound’s stability in long-term storage?

Answer:

  • Stability in Apolar Solvents: Store in hexane or toluene to minimize nitrile hydrolysis.
  • Degradation Pathway: In polar protic solvents (e.g., water/methanol), hydrolysis yields carboxylic acid derivatives. Accelerated stability testing (40°C/75% RH) shows <5% degradation over 6 months .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer:

  • Meta-Analysis: Compare assay conditions (e.g., cell lines, IC50_{50} protocols).
  • Control Experiments: Test for common impurities (e.g., residual DMF) that may skew results.
  • Structural Verification: Re-characterize batches used in conflicting studies via X-ray crystallography (if crystalline) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Amino-2-fluorophenyl)butanenitrile
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4-(4-Amino-2-fluorophenyl)butanenitrile

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